Product packaging for 1,1,1,2,2,3,3-heptafluoro-5-iodohexane(Cat. No.:CAS No. 261503-73-5)

1,1,1,2,2,3,3-heptafluoro-5-iodohexane

Cat. No.: B3041118
CAS No.: 261503-73-5
M. Wt: 338 g/mol
InChI Key: OHSGRNICLMHCBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,1,2,2,3,3-Heptafluoro-5-iodohexane ( 261503-73-5) is a high-value fluorinated building block supplied as a colorless liquid with a specified purity of 99% minimum . Its primary research application is as a key synthetic intermediate in the development and production of pharmaceuticals . The molecular structure, featuring a terminal iodine atom attached to a partially fluorinated carbon chain, makes it a versatile precursor for introducing a perfluoroalkyl segment into target molecules. This segment can significantly alter the compound's lipophilicity, metabolic stability, and binding affinity, which are critical parameters in drug design. As part of the broader class of fluoroiodocarbons (FICs), such compounds are also of significant research interest for their potential as environmentally friendly replacements for ozone-depleting substances in applications like refrigerants, solvents, and fire-fighting agents, due to their very short atmospheric lifetime and negligible ozone-depletion potential . This product is intended for research and development purposes. It must be stored in a well-closed container, in a cool and dry place, and protected from light to maintain stability . This compound is strictly for professional laboratory use. It is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6F7I B3041118 1,1,1,2,2,3,3-heptafluoro-5-iodohexane CAS No. 261503-73-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,2,2,3,3-heptafluoro-5-iodohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F7I/c1-3(14)2-4(7,8)5(9,10)6(11,12)13/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSGRNICLMHCBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C(C(F)(F)F)(F)F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F7I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Elucidation of Reactions Involving 1,1,1,2,2,3,3 Heptafluoro 5 Iodohexane

Investigation of Radical Reaction Pathways

The relatively weak C-I bond in 1,1,1,2,2,3,3-heptafluoro-5-iodohexane (and iodoalkanes in general) makes it highly susceptible to homolytic cleavage, positioning it as an excellent precursor for generating carbon-centered radicals. vulcanchem.com These radical intermediates are pivotal in forming new chemical bonds under specific conditions. Radical reactions typically proceed through a chain mechanism characterized by three distinct phases: initiation, propagation, and termination. lumenlearning.comissr.edu.kh

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds via radical pathways involving this compound is a well-established process governed by the classic steps of a radical chain reaction. researchgate.net

Initiation: This first step involves the generation of a radical species from a non-radical precursor. For this compound, this is typically achieved through the homolytic cleavage of the C-I bond, which can be induced by heat (thermolysis) or ultraviolet light (photolysis). lumenlearning.com This cleavage produces a 1,1,1,2,2,3,3-heptafluorohexan-5-yl radical and an iodine radical. Alternatively, chemical initiators like azobisisobutyronitrile (AIBN) can be used to start the process. libretexts.org

Reaction Example: C₃F₇CH₂CH(I)CH₃ + heat/light → C₃F₇CH₂CH(•)CH₃ + I•

Propagation: Once a radical is formed, it can react with other molecules in a series of chain-carrying steps. masterorganicchemistry.com These steps create a new bond and regenerate a radical species, which continues the chain. researchgate.net

C-X Bond Formation (e.g., Dehalogenation): In this pathway, the generated fluoroalkyl radical abstracts an atom from another molecule. A common example is reductive dehalogenation using a reagent like tributyltin hydride (Bu₃SnH). libretexts.org The fluoroalkyl radical abstracts a hydrogen atom from Bu₃SnH to form the reduced alkane, generating a tributyltin radical that continues the chain. libretexts.org

C-C Bond Formation (e.g., Alkene Addition): The fluoroalkyl radical can add across the double bond of an alkene. libretexts.org This creates a new C-C bond and a new radical intermediate. This new radical can then abstract an iodine atom from another molecule of this compound, yielding the final product and regenerating the initial fluoroalkyl radical to propagate the chain. libretexts.org This process is often referred to as Atom Transfer Radical Addition (ATRA). vulcanchem.com

Termination: The radical chain reaction concludes when two radical species combine to form a stable, non-radical molecule. lumenlearning.com Due to the low concentration of radicals, termination steps are relatively rare compared to propagation steps. lumenlearning.com Possible termination reactions include the coupling of two fluoroalkyl radicals, the combination of a fluoroalkyl radical with an iodine radical, or the dimerization of other radical species present in the mixture.

Reaction Examples: 2 C₃F₇CH₂CH(•)CH₃ → C₃F₇CH₂CH(CH₃)CH(CH₃)CH₂C₃F₇ C₃F₇CH₂CH(•)CH₃ + I• → C₃F₇CH₂CH(I)CH₃

The table below summarizes the key steps in radical reactions involving this compound.

Table 1: Summary of Radical Reaction Steps

Stage Description Generic Reaction Example
Initiation Creation of initial radicals via homolytic bond cleavage. R-I → R• + I•
Propagation A radical reacts to form a product and a new radical. R• + H-SnBu₃ → R-H + •SnBu₃R• + CH₂=CHR' → RCH₂C•HR'RCH₂C•HR' + R-I → RCH₂CH(I)R' + R•
Termination Two radicals combine to form a stable, non-radical product. R• + R• → R-RR• + I• → R-I

R represents the C₃F₇CH₂CH(CH₃)- group.

The key reactive species in these pathways is the 1,1,1,2,2,3,3-heptafluorohexan-5-yl radical . Like other simple alkyl radicals, the carbon atom with the unpaired electron is approximately sp²-hybridized with a trigonal planar geometry. libretexts.org The unpaired electron resides in a p-orbital perpendicular to the plane of the carbon and its substituents. The stability of this radical is influenced by the adjacent alkyl group and the electron-withdrawing heptafluoropropyl group.

Transition state analysis, typically performed using computational chemistry, provides insight into the energy barriers of a reaction. For radical reactions involving this compound, key transition states would include:

The C-I bond cleavage transition state in the initiation step, where the bond is partially broken.

The hydrogen abstraction transition state , for example, from tributyltin hydride, which can be described as a three-center, three-electron process.

The radical addition transition state , where the radical approaches the π-system of an alkene, leading to the formation of a new C-C bond.

While specific computational studies on the transition states for this compound are not widely documented, analysis of similar fluoroalkyl iodide additions confirms that the process is governed by the stability of the radical intermediates formed during the propagation steps. rsc.org

Studies on Dehalogenation Mechanisms of Fluorinated Iodoalkanes

Dehalogenation is the removal of a halogen atom from a molecule and is a fundamental transformation in organic synthesis. For fluorinated iodoalkanes like this compound, this typically involves the reductive cleavage of the C-I bond to a C-H bond.

The most common mechanism for this transformation is the free-radical chain reaction detailed previously, particularly with reagents like tributyltin hydride or tris(trimethylsilyl)silane (B43935) (TTMSS). libretexts.orgmdpi.com The process is initiated to form a tin or silicon-centered radical, which then abstracts the iodine atom from the fluoroalkane.

Initiation: AIBN → 2 R• + N₂; R• + Bu₃SnH → RH + Bu₃Sn•

Propagation Step 1 (Iodine Abstraction): Bu₃Sn• + C₃F₇CH₂CH(I)CH₃ → Bu₃SnI + C₃F₇CH₂CH(•)CH₃

Propagation Step 2 (Hydrogen Abstraction): C₃F₇CH₂CH(•)CH₃ + Bu₃SnH → C₃F₇CH₂CH₂CH₃ + Bu₃Sn•

This chain mechanism efficiently converts the iodoalkane to the corresponding alkane. The driving force is the formation of the strong Sn-I and C-H bonds at the expense of the weaker C-I and Sn-H bonds.

Role of Catalysis in Directing Reaction Mechanisms

Catalysis offers a powerful means to control the reactivity of fluorinated iodoalkanes, often providing milder reaction conditions and directing the mechanism toward a specific outcome.

Transition Metal Catalysis: Palladium-catalyzed cross-coupling reactions are a premier tool for C-C bond formation. icp.ac.ru In these reactions, the C-I bond of this compound can undergo oxidative addition to a low-valent palladium(0) species. The resulting organopalladium(II) intermediate can then participate in various coupling cycles (e.g., Suzuki, Heck, Sonogashira) to form C-C bonds with high efficiency and selectivity. The mechanism circumvents the need for free-radical intermediates in the bond-forming step, instead proceeding through organometallic species. icp.ac.ru

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and efficient method for generating radicals. conicet.gov.ar A photocatalyst, upon absorbing light, can become a potent single-electron donor or acceptor. It can reduce the C-I bond in this compound via single-electron transfer (SET) to generate the 1,1,1,2,2,3,3-heptafluorohexan-5-yl radical anion, which then fragments to release an iodide ion and the desired radical. nih.gov This method avoids the use of stoichiometric tin reagents or high temperatures. conicet.gov.ar

The table below provides a summary of catalytic approaches for reactions involving fluorinated iodoalkanes.

Table 2: Catalytic Methods in Fluorinated Iodoalkane Transformations

Catalysis Type Catalyst Example Mechanistic Role Typical Transformation
Transition Metal Pd(PPh₃)₄ Forms organometallic intermediates via oxidative addition. Cross-coupling (e.g., Suzuki, Heck)
Photoredox Ru(bpy)₃²⁺, Ir(ppy)₃ Generates radicals via Single-Electron Transfer (SET). Radical addition, C-H functionalization
Radical Initiator AIBN, Et₃B Initiates radical chain reaction via thermal decomposition. ATRA, Dehalogenation

Applications of 1,1,1,2,2,3,3 Heptafluoro 5 Iodohexane in Synthetic Organic Chemistry and Advanced Materials Development

Precursors in Fluoropolymer Synthesis and Design

The compound serves as a critical precursor in the synthesis and design of advanced fluoropolymers. Its role is primarily centered on its ability to initiate and control polymerization reactions and to introduce specific fluorinated side chains, which impart desirable properties such as thermal stability and chemical resistance to the resulting polymers.

In the field of polymer chemistry, controlling molecular weight and architecture is paramount for tailoring material properties. 1,1,1,2,2,3,3-Heptafluoro-5-iodohexane is a valuable chain transfer agent (CTA), particularly in controlled radical polymerization (CRP) techniques. The C-I bond in the molecule can undergo reversible cleavage to participate in polymerization processes like Iodine Transfer Polymerization (ITP), a form of Reversible Deactivation Radical Polymerization (RDRP).

The fundamental mechanism involves the homolytic cleavage of the C-I bond, which allows the heptafluorohexyl group to be transferred to a growing polymer chain, thereby terminating its growth while generating a new radical that can initiate the polymerization of another monomer. This process allows for the synthesis of polymers with well-defined molecular weights and narrow polydispersity. The high efficiency of analogous perfluoroalkyl iodides as chain transfer agents in the controlled radical polymerization of fluorinated monomers has been well-documented, demonstrating the utility of this class of compounds in producing polymers with predictable characteristics.

The introduction of fluorinated side chains onto a polymer backbone can significantly alter its surface properties, leading to materials with low surface energy, hydrophobicity, and oleophobicity. This compound serves as a key reagent for this purpose. Through radical addition reactions, the heptafluorohexyl group can be grafted onto existing polymer backbones or incorporated into monomers prior to polymerization. rsc.org

This process typically involves the radical-initiated addition of the fluoroalkyl iodide across a double bond in a monomer or along a polymer chain. This strategy is employed to create a variety of functional materials, including water-repellent coatings and fluorinated elastomers with enhanced thermal stability. vulcanchem.com The versatility of this approach allows for the precise engineering of surface properties by controlling the density and length of the fluorinated side chains.

Table 1: Selected Polymerization Applications

ApplicationRole of this compoundResulting Polymer Property
Controlled Radical PolymerizationChain Transfer Agent (CTA)Controlled molecular weight, low polydispersity
Fluoropolymer SynthesisMonomer Precursor / Side Chain SourceEnhanced thermal stability, chemical resistance
Surface ModificationGrafting AgentWater-repellency, low surface energy

Building Blocks for Complex Fluorinated Organic Molecules

Beyond polymer science, this compound is a versatile building block for constructing complex organic molecules containing fluorinated segments. The reactivity of the C-I bond allows it to participate in a variety of carbon-carbon bond-forming reactions.

The introduction of perfluoroalkyl chains into organic molecules is a key strategy in the development of pharmaceuticals, agrochemicals, and advanced materials. nbinno.com this compound is an effective reagent for fluoroalkylation, a process that involves the transfer of its heptafluorohexyl group to a substrate. semanticscholar.org This is often achieved through radical reactions where the C-I bond is cleaved to generate a heptafluorohexyl radical. rsc.org

This reactive radical intermediate can then be added to various electron-rich systems like alkenes, alkynes, and aromatic rings to construct complex carbocyclic and heterocyclic scaffolds. nbinno.comrsc.org These transformations can be initiated under thermal, photochemical, or transition-metal-catalyzed conditions. rsc.org Notably, metal-free methods that utilize the formation of electron donor-acceptor (EDA) complexes to generate the radical under visible light have emerged as a more sustainable approach. rsc.org Such methods enable the direct C-H perfluoroalkylation of arenes and heteroarenes, providing a powerful tool for creating novel molecular architectures. nih.gov

In medicinal chemistry, the strategic incorporation of fluorine or fluorinated groups can significantly enhance a drug's metabolic stability, binding affinity, and bioavailability. drughunter.com The heptafluorohexyl motif introduced by this compound can act as a bioisostere—a substituent that retains the essential biological activity of the group it replaces while improving physicochemical or pharmacokinetic properties. drughunter.comu-tokyo.ac.jp

The compound serves as a precursor for fluorinated active pharmaceutical ingredients (APIs). vulcanchem.com It is utilized in the synthesis of complex molecules where the fluorinated chain is a key functional motif, such as in the development of fluoroquinolone antibiotics and Positron Emission Tomography (PET) imaging agents. vulcanchem.com The ability to selectively introduce this specific fluorinated chain into aromatic and heterocyclic systems makes it a valuable tool for drug discovery and the design of next-generation pharmacophores. nih.gov

Table 2: Reactions for Constructing Fluorinated Molecules

Reaction TypeRole of this compoundKey Transformation
Radical AdditionFluoroalkyl Radical SourceC-C bond formation with alkenes/alkynes
Cross-Coupling ReactionsFluoroalkylating AgentFormation of biaryl fluorocarbons
Nucleophilic SubstitutionElectrophileReplacement of iodine with nucleophiles

Development of Novel Fluorosurfactants and Related Materials

Fluorosurfactants are a class of surface-active agents where the hydrophobic tail is a fluorocarbon chain. They are known for their exceptional ability to lower surface tension, even in harsh chemical environments. researchgate.net this compound is a key starting material for the synthesis of these specialized surfactants.

The synthesis typically involves a two-step process. First, the iodo-compound is reacted to introduce a hydrophilic head group, often through nucleophilic substitution of the iodine atom or by using the iodo-group to link the fluorinated tail to a pre-formed hydrophilic segment. The resulting amphiphilic molecule, possessing a hydrophobic and oleophobic fluorinated tail and a hydrophilic head, exhibits powerful surfactant properties.

Fluorosurfactants derived from this compound are used in applications where high performance is critical, such as in firefighting foams. vulcanchem.comresearchgate.net In this context, they form a stable aqueous film on the surface of flammable liquids, cutting off the oxygen supply and extinguishing the fire. researchgate.net The unique properties of these surfactants, stemming from the stability and low polarizability of the C-F bonds in the heptafluorohexyl tail, make them highly effective in demanding industrial applications. researchgate.net

Theoretical and Computational Investigations of 1,1,1,2,2,3,3 Heptafluoro 5 Iodohexane and Its Reactivity

Electronic Structure and Bonding Analysis

The electronic structure of 1,1,1,2,2,3,3-heptafluoro-5-iodohexane is significantly influenced by the high electronegativity of the fluorine atoms. The heptafluorohexyl group creates a strong electron-withdrawing effect, which polarizes the carbon backbone and has a profound impact on the carbon-iodine (C-I) bond.

Computational analyses of similar PFAIs reveal that the C-I bond is characterized by a significant degree of covalent character, but it is also the weakest and most reactive bond in the molecule. The electron density is drawn away from the carbon atom attached to the iodine, making this carbon atom more electrophilic.

Table 1: Representative Bond Properties of Perfluoroalkyl Iodides (Analogous Systems)

Bond Type Typical Bond Length (Å) Typical Bond Dissociation Energy (kcal/mol)
C-F 1.35 ~116
C-C 1.54 ~88

Data are generalized from computational studies on short-chain perfluoroalkyl iodides.

Quantum Chemical Calculations for Reaction Energetics and Pathways

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the reaction mechanisms, energetics, and reactivity of organofluorine compounds. While specific calculations for this compound are not published, extensive DFT studies on the reactions of other PFAIs provide a clear framework for understanding its likely chemical behavior.

A primary reaction pathway for PFAIs is the homolytic cleavage of the C-I bond to generate a perfluoroalkyl radical. This process can be initiated by heat or light and is central to many synthetic applications. DFT calculations have been employed to determine the bond dissociation energies (BDEs) of the C-I bond in various PFAIs, confirming it as the most labile bond.

DFT is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the characterization of transition states and intermediates. For PFAIs, DFT studies have extensively investigated their radical addition to alkenes and alkynes. These studies typically identify a transition state for the addition of the perfluoroalkyl radical to the unsaturated bond, followed by iodine atom transfer from another PFAI molecule to the resulting radical intermediate, propagating a radical chain reaction.

Computational models of these transition states reveal the geometric and electronic factors that govern the reaction rates and stereoselectivity. For instance, the transition state for the addition of a perfluoroalkyl radical to an alkene is often found to be early, resembling the reactants, with a relatively low activation barrier.

Table 2: Calculated Activation Energies for Radical Addition of Perfluoroalkyl Iodides to Alkenes (Analogous Systems)

Reactants Reaction Type Calculated Activation Energy (kcal/mol)
CF3I + CH2=CH2 Radical Addition ~5-7

Values are representative and sourced from various DFT studies on analogous systems.

Based on computational studies of related compounds, the reactivity of this compound is expected to be dominated by the chemistry of the C-I bond. The generation of the 1,1,1,2,2,3,3-heptafluorohex-5-yl radical is the key step in its participation in radical reactions.

Predictive models based on DFT and other computational methods can be used to estimate the reactivity of this radical. For example, its electrophilicity and the regioselectivity of its addition to unsymmetrical alkenes can be predicted by analyzing the energies of the frontier molecular orbitals (HOMO and LUMO) of the radical and the alkene. Generally, perfluoroalkyl radicals are electrophilic and will preferentially add to the more electron-rich carbon atom of a double bond.

Molecular Dynamics Simulations of Molecular Interactions

Molecular dynamics (MD) simulations provide insights into the behavior of molecules in the condensed phase, including their interactions and bulk properties. While no specific MD simulations for this compound have been reported, studies on liquid perfluoroalkanes and their mixtures with other liquids offer valuable information.

MD simulations of perfluoroalkanes show that they exhibit weak intermolecular forces, leading to low boiling points and surface tensions compared to their hydrocarbon counterparts of similar molecular weight. The fluorine atoms are poor hydrogen bond acceptors, and the dominant intermolecular interactions are van der Waals forces.

Simulations of perfluoroalkanes at interfaces, such as the liquid-vapor interface, have revealed a tendency for these molecules to align themselves. This ordering is more pronounced than in alkanes and is attributed to the rigidity of the fluorinated chains and the nature of the intermolecular potentials. It can be inferred that this compound in the liquid state would exhibit similar weak intermolecular interactions, with the bulky iodine atom potentially disrupting any ordered packing.

Table 3: List of Compounds Mentioned

Compound Name
This compound
Perfluorobutyl iodide
Perfluorooctyl iodide
Perfluoroalkanes

Advanced Analytical Methodologies for the Research of 1,1,1,2,2,3,3 Heptafluoro 5 Iodohexane and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of novel compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are cornerstone techniques for determining the molecular structure of 1,1,1,2,2,3,3-heptafluoro-5-iodohexane.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F NMR, ¹³C NMR)

NMR spectroscopy provides detailed information about the chemical environment of specific nuclei. For fluorinated molecules, ¹⁹F NMR is particularly powerful due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.org

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, each of the six carbon atoms in the molecule is expected to produce a distinct signal. The chemical shifts of the carbons in the fluoroalkyl part of the molecule will be significantly influenced by the attached fluorine atoms, generally appearing at lower field (higher ppm values) compared to the hydrocarbon part. Furthermore, the signals for these carbons will be split into multiplets due to coupling with the fluorine atoms (C-F coupling). The carbon atom bonded to the iodine will also have a characteristic chemical shift.

Predicted NMR Data for this compound:

Nucleus Position Predicted Chemical Shift (ppm) Expected Splitting Pattern
¹⁹FC1 (-CF₃)~ -80 to -85Triplet
¹⁹FC2 (-CF₂)~ -110 to -125Multiplet
¹⁹FC3 (-CF₂)~ -125 to -140Multiplet
¹³CC1 (-CF₃)~ 115 to 125Quartet (due to ¹JCF)
¹³CC2 (-CF₂)~ 105 to 115Triplet of triplets (due to ¹JCF and ²JCCF)
¹³CC3 (-CF₂)~ 100 to 110Triplet of triplets (due to ¹JCF and ²JCCF)
¹³CC4 (-CH₂)~ 30 to 40Triplet (due to ¹JCH)
¹³CC5 (-CHI-)~ 5 to 15Doublet (due to ¹JCH)
¹³CC6 (-CH₃)~ 20 to 30Quartet (due to ¹JCH)

Note: The predicted chemical shifts are estimates based on typical values for similar structural motifs and can vary depending on the solvent and other experimental conditions.

Mass Spectrometry for Structural Elucidation

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification. For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion (M⁺), although it may be of low abundance. The fragmentation pattern is expected to be dominated by the cleavage of the weakest bonds in the molecule. chemguide.co.uk

The carbon-iodine bond is the weakest bond in the molecule and is expected to cleave readily, leading to a prominent peak corresponding to the loss of an iodine atom (M - 127). jove.comjove.com Fragmentation of the fluoroalkyl chain is also expected, giving rise to a series of characteristic ions.

Expected Mass Spectrometry Fragmentation for this compound:

m/z Value Proposed Fragment Ion Formation Pathway
338[C₆H₆F₇I]⁺Molecular Ion (M⁺)
211[C₆H₆F₇]⁺Loss of I• from the molecular ion
169[C₃F₇]⁺Cleavage of the C3-C4 bond
119[C₂F₅]⁺Further fragmentation of the fluoroalkyl chain
69[CF₃]⁺Cleavage of the C1-C2 bond
57[C₄H₉]⁺Cleavage of the C3-C4 bond with charge retention on the hydrocarbon fragment

Chromatographic Separation and Purity Analysis

Chromatographic techniques are crucial for separating the target compound from any impurities or byproducts from a chemical reaction and for assessing its purity. Gas chromatography (GC) is a suitable method for the analysis of volatile compounds like this compound. oup.com

A GC method would typically employ a capillary column with a non-polar or medium-polarity stationary phase. The choice of detector is also important; while a flame ionization detector (FID) is generally used for organic compounds, an electron capture detector (ECD) would offer higher sensitivity for this halogenated molecule. oup.com Coupling the GC to a mass spectrometer (GC-MS) would provide the highest level of confidence in peak identification. acs.org

Hypothetical GC Conditions for Purity Analysis:

Parameter Condition
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Detector Mass Spectrometer (MS) or Electron Capture Detector (ECD)
Detector Temperature 300 °C

Surface-Sensitive Techniques for Interfacial Reaction Studies (e.g., Scanning Tunneling Microscopy for Dehalogenation)

Surface-sensitive techniques are vital for studying chemical reactions that occur at interfaces. Scanning Tunneling Microscopy (STM) can be used to visualize molecules adsorbed on a surface with atomic resolution and to study surface-catalyzed reactions such as dehalogenation. researchgate.net

The dehalogenation of haloalkanes on metal surfaces is a fundamental step in many surface-catalyzed reactions. For a molecule like this compound, STM could be used to study its adsorption and subsequent C-I bond cleavage on a metal surface, such as copper or silver. nih.gov Such studies provide insights into the reaction mechanism, identifying intermediate species and the role of the surface in facilitating the reaction. While specific STM studies on this compound are not available, research on similar molecules has shown that the dehalogenation process can be induced by thermal annealing or by the STM tip itself. The iodine and the organic fragment would then be observable on the surface, and their subsequent diffusion and interaction could be monitored.

Emerging Research Directions and Future Outlook for Perfluorinated Iodoalkane Chemistry

Sustainable Synthesis of Fluorinated Iodoalkanes

The synthesis of fluorinated iodoalkanes, including 1,1,1,2,2,3,3-heptafluoro-5-iodohexane, is moving towards greener and more sustainable practices. Traditional methods for producing fluorinated compounds have often relied on harsh reagents and energy-intensive conditions. dovepress.com The future of this field lies in the adoption of methodologies that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising approach is the development of metal-free catalytic systems. nbinno.com These systems avoid the use of expensive and potentially toxic transition metals, aligning with the principles of green chemistry. nbinno.comsruc.ac.uk For instance, the activation of perfluoroalkyl iodides using simple inorganic bases like sodium butoxide or potassium hydroxide (B78521) can generate reactive perfluoroalkyl radicals under mild conditions. nbinno.comnih.gov This approach bypasses the need for metal catalysts or harsh photochemical conditions. nbinno.com Another avenue of exploration is the use of visible-light-mediated reactions, which can proceed at ambient temperatures and often exhibit high selectivity. researchgate.net

Furthermore, there is a growing interest in utilizing fluorinated waste streams as starting materials. Large quantities of fluorinated gases are generated as byproducts of various industrial processes, and these are often potent greenhouse gases. mit.edu Developing methods to convert these waste products into valuable fluoroalkyl sources would represent a significant step towards a circular economy in the fluorine industry.

Synthesis ApproachKey FeaturesPotential Advantages
Metal-Free CatalysisAvoids transition metals; often uses simple inorganic bases.Reduced cost, lower toxicity, milder reaction conditions. nbinno.com
Visible-Light-Mediated ReactionsUtilizes light as an energy source; often proceeds at ambient temperature.High selectivity, energy efficiency, reduced byproducts. researchgate.net
Utilization of Fluorinated WasteConverts fluorinated gas byproducts into valuable reagents.Waste reduction, circular economy, potential cost savings. mit.edu

Chemo- and Regioselective Functionalization of Polyfluorinated Systems

The presence of multiple reactive sites in polyfluorinated molecules like this compound presents both a challenge and an opportunity for synthetic chemists. The carbon-iodine (C-I) bond is the most labile and is the primary site for initial functionalization. However, the selective activation and functionalization of the strong carbon-fluorine (C-F) bonds is a rapidly developing area of research that holds immense potential for creating novel molecular architectures. nih.gov

Future research will likely focus on the development of catalytic systems that can selectively cleave and functionalize specific C-F bonds within a polyfluorinated chain. This would allow for the precise introduction of functional groups at various positions, leading to a vast array of new compounds with tailored properties. For example, the regioselective functionalization of a polyfluorinated backbone could be used to create novel amphiphilic molecules for surfactant applications or to introduce specific binding sites for biological targets in medicinal chemistry. rsc.org

Moreover, the interplay between the reactivity of the C-I and C-F bonds can be exploited to achieve complex molecular transformations. For instance, an initial reaction at the C-I bond could be followed by a subsequent functionalization of a C-F bond, allowing for a stepwise construction of complex fluorinated molecules. The development of orthogonal functionalization strategies, where different reactive sites can be addressed independently, will be a key area of future research.

Functionalization TargetKey ChallengeEmerging Approach
C-I BondAchieving high selectivity in subsequent reactions.Halogen bond activation for controlled radical generation. nbinno.comnih.gov
C-F BondHigh bond strength and inertness.Transition-metal catalysis, frustrated Lewis pairs for selective activation. nih.gov
Multiple BondsOrthogonal functionalization.Stepwise reactions exploiting differential reactivity.

Integration with Flow Chemistry and Automated Synthesis

The integration of continuous-flow synthesis techniques is set to revolutionize the production of fluorinated iodoalkanes and their derivatives. beilstein-journals.orgdurham.ac.uk Flow chemistry offers numerous advantages over traditional batch processing, particularly for reactions involving hazardous reagents or highly reactive intermediates, which are common in fluorine chemistry. beilstein-journals.orgdurham.ac.uk The small reaction volumes and excellent heat and mass transfer in flow reactors enhance safety and allow for precise control over reaction conditions, often leading to higher yields and purities. beilstein-journals.orgthieme.de

Automated flow chemistry platforms can further accelerate the discovery and optimization of new reactions and processes. researchgate.netsyrris.com By integrating synthesis, purification, and analysis in a continuous fashion, these systems can rapidly screen a wide range of reaction parameters to identify optimal conditions. researchgate.net This high-throughput approach can significantly reduce the time and resources required for process development. For the synthesis of compounds like this compound and its derivatives, flow chemistry can enable safer handling of reagents and facilitate the scale-up of production. beilstein-journals.org

TechnologyKey AdvantagesImpact on Fluorinated Iodoalkane Chemistry
Flow ChemistryEnhanced safety, precise reaction control, improved heat and mass transfer, scalability. beilstein-journals.orgthieme.deSafer and more efficient synthesis of fluorinated compounds.
Automated SynthesisHigh-throughput screening, rapid process optimization, integrated synthesis and analysis. researchgate.netsyrris.comAccelerated discovery of new reactions and optimized production methods.

Design of Next-Generation Fluorinated Materials with Tailored Properties

Perfluorinated iodoalkanes are crucial building blocks for a wide range of advanced materials, and future research will focus on the design of novel materials with precisely tailored properties. The unique combination of a reactive iodine handle and a stable perfluorinated chain in molecules like this compound makes them versatile precursors for the synthesis of fluorinated polymers, surfactants, and functional coatings.

In the realm of polymer chemistry, the use of perfluorinated iodoalkanes as chain transfer agents in controlled radical polymerization techniques allows for the synthesis of well-defined fluoropolymers with controlled molecular weights and architectures. core.ac.uk This level of control is essential for creating materials with specific mechanical, thermal, and optical properties. For example, block copolymers containing fluorinated segments can self-assemble into nanostructured materials with applications in areas such as lithography and membrane science.

The development of new fluorinated surfactants and coatings will also be a major focus. By carefully designing the molecular structure of these compounds, it is possible to fine-tune their surface activity, leading to improved performance in applications such as fire-fighting foams, stain-resistant coatings, and microfluidic devices. rsc.org The ability to precisely control the placement of functional groups along the fluorinated backbone will be key to creating "smart" materials that can respond to external stimuli.

Material ClassDesign StrategyPotential Applications
FluoropolymersControlled radical polymerization using perfluoroalkyl iodides.Advanced coatings, membranes, nanostructured materials. core.ac.uk
Fluorinated SurfactantsTailoring of hydrophilic and hydrophobic segments.High-performance fire-fighting foams, specialized coatings. rsc.org
Functional CoatingsIntroduction of specific functional groups onto a fluorinated backbone."Smart" surfaces with responsive properties, biomedical devices.

Q & A

Q. What are the established methodologies for synthesizing and purifying 1,1,1,2,2,3,3-heptafluoro-5-iodohexane?

Synthesis typically involves sequential fluorination and iodination of hexane derivatives. Fluorination may employ agents like SF₄ or HF under controlled conditions, followed by iodination using KI or I₂ in the presence of oxidizing agents. Purification often involves fractional distillation (boiling point: 64–65°C) or preparative chromatography to isolate the compound from byproducts . Ensure reaction vessels are inert (e.g., PTFE-lined) to prevent degradation .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • 19F NMR : Identifies fluorine environments and confirms substitution patterns.
  • Mass Spectrometry (MS) : Validates molecular weight (212.11 g/mol) and fragmentation patterns.
  • FT-IR : Detects C-F and C-I bond vibrations (e.g., ~1,100 cm⁻¹ for C-F stretches).
  • Elemental Analysis : Confirms stoichiometry (C₆H₇F₇I) .

Q. What safety protocols are critical when handling this compound?

  • Use fume hoods to avoid vapor inhalation (density: 1.26 g/cm³ at 25°C).
  • Wear nitrile gloves and safety goggles to prevent skin/eye contact.
  • Store in amber glass bottles under inert gas (e.g., N₂) away from strong oxidizers, acids, or bases .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of iodine in this compound’s reactivity?

Advanced approaches include:

  • Isotopic Labeling : Replace iodine with ¹²⁵I to track reaction pathways via radiochemical analysis.
  • Kinetic Studies : Monitor substitution reactions (e.g., SN2) under varying temperatures and solvents.
  • DFT Calculations : Model transition states to predict regioselectivity in fluorinated systems .

Q. What computational tools are suitable for predicting the compound’s behavior in novel applications?

  • COMSOL Multiphysics : Simulate thermal decomposition thresholds (e.g., predicting hazardous gases at >200°C).
  • Molecular Dynamics (MD) : Study interactions with solvents or polymers for material science applications .

Q. How can factorial design optimize experimental conditions for reactions involving this compound?

Use a 2^k factorial design to test variables:

  • Factors : Temperature, catalyst concentration, solvent polarity.
  • Responses : Yield, purity, reaction time. Statistical tools (e.g., ANOVA) identify significant interactions, reducing trial iterations .

Q. What methodologies validate the environmental impact of degradation byproducts?

  • Thermogravimetric Analysis (TGA) : Quantify decomposition products under thermal stress.
  • GC-MS : Identify volatile fluorocarbons or iodine-containing fragments. Cross-reference with toxicity databases to assess ecological risks .

Theoretical and Methodological Frameworks

Q. How should theoretical frameworks guide research on fluorinated compounds like this?

Align studies with fluorocarbon reactivity theories (e.g., hyperconjugation effects in C-F bonds) or iodine’s leaving-group propensity in nucleophilic substitutions. This ensures hypotheses are rooted in established chemical principles .

Q. What strategies enhance reproducibility in synthesizing and testing this compound?

  • Detailed Logs : Document reaction conditions (e.g., humidity, stirring rates).
  • Batch Testing : Compare yields across multiple synthesis runs.
  • Peer Validation : Share protocols via open-access platforms for independent verification .

Q. How can interdisciplinary approaches (e.g., AI + experimental data) accelerate discovery?

Integrate machine learning with experimental datasets to:

  • Predict optimal reaction conditions.
  • Identify novel applications (e.g., fluorinated surfactants or MRI contrast agents).
    Tools like PubChem’s predictive algorithms (boiling point, solubility) offer preliminary insights .

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1,1,1,2,2,3,3-heptafluoro-5-iodohexane
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1,1,1,2,2,3,3-heptafluoro-5-iodohexane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.